3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both chlorine and nitro functional groups. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both electron-withdrawing groups (chlorine and nitro) on the pyrrolo[2,3-c]pyridine ring system makes this compound an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-1H-pyrrolo[2,3-c]pyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitrogen atom in the pyrrolo ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, primary or secondary amines in aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
Reduction: 3-chloro-4-amino-1H-pyrrolo[2,3-c]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used (e.g., 3-amino-4-nitro-1H-pyrrolo[2,3-c]pyridine).
Scientific Research Applications
3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in halogen bonding, enhancing the binding affinity to specific protein targets. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-nitro-1H-pyrrolo[2,3-c]pyridine: Lacks the chlorine atom, affecting its binding properties and reactivity.
3-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the nitro group, resulting in different biological activity and chemical reactivity.
Uniqueness
3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both chlorine and nitro groups, which confer distinct electronic properties and reactivity. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology research.
Properties
IUPAC Name |
3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-10-5-2-9-3-6(7(4)5)11(12)13/h1-3,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMRCVRVZAWWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.